1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt, is a chemical compound with the CAS number 32634-37-0. It has a molecular formula of C₁₄H₁₈Cl₂N₂O₃S and a molecular weight of 365.28 g/mol. This compound features a benzimidazolium core, which is a bicyclic structure containing both benzene and imidazole rings. The presence of dichloro and sulfonic groups contributes to its unique chemical properties, making it of interest in various fields including medicinal chemistry and material science .
The reactivity of 1H-benzimidazolium compounds often involves nucleophilic substitution reactions due to the electrophilic nature of the benzimidazolium ring. The dichloro substituents can undergo hydrolysis or nucleophilic attack, leading to the formation of various derivatives. Additionally, the sulfonic group can participate in acid-base reactions, influencing the compound's solubility and reactivity in different solvents .
Synthesis of 1H-benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)- typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
The applications of 1H-benzimidazolium compounds span various domains:
Interaction studies involving 1H-benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)- have focused on its binding affinity with biological macromolecules. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in microbial resistance mechanisms. Further research is needed to elucidate these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 1H-benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
5,6-Dichloro-1-ethyl-2-methylbenzimidazole | 3237-62-5 | Lacks sulfonic group | Antimicrobial properties |
5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-1H-benzimidazolium | 24351-11-9 | Different alkyl chain length | Potential antifungal activity |
Benzimidazole | 51-75-2 | Basic structure without substitutions | Broad-spectrum antimicrobial effects |
The unique combination of dichloro and sulfonic groups in 1H-benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)- enhances its solubility and potential bioactivity compared to its analogs .